5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

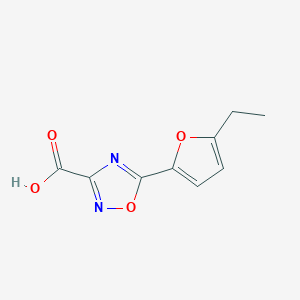

5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 5-ethylfuran-2-yl group and at position 3 with a carboxylic acid moiety. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the ethylfuran substituent introduces hydrophobicity, influencing solubility and target interactions.

Properties

Molecular Formula |

C9H8N2O4 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

5-(5-ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H8N2O4/c1-2-5-3-4-6(14-5)8-10-7(9(12)13)11-15-8/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

XLRDYFRDPQDWFO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(O1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethylfuran-2-carboxylic acid hydrazide with a nitrile oxide, which leads to the formation of the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Esters and amides of the carboxylic acid group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid. For instance, compounds incorporating the oxadiazole ring system have shown promising activity against various cancer cell lines. In a comparative study, these compounds exhibited significant cytotoxic effects against human liver carcinoma cells (HepG2) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound ID | Structure Features | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| Compound 3 | Furan and oxadiazole linkage | 15 | HepG2 |

| Compound 12 | Furan linked with thiadiazole | 10 | HepG2 |

| Doxorubicin | Anthracycline antibiotic | 14 | HepG2 |

The integration of the furan and oxadiazole moieties appears to enhance the anticancer activity of these compounds by promoting apoptosis in cancer cells through various mechanisms .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Research indicates that derivatives of this compound possess notable antibacterial and antifungal properties. The presence of the oxadiazole ring contributes to the mechanism of action against microbial pathogens by disrupting cellular processes .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound ID | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 64 µg/mL |

The ability to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi highlights the versatility of this compound in therapeutic applications .

Mechanistic Insights

The pharmacological effects observed with this compound can be attributed to its structural characteristics that facilitate interaction with biological targets. The oxadiazole ring is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to enzymes or receptors involved in disease pathways.

Enzyme Inhibition Studies

Studies have demonstrated that certain derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, offering potential therapeutic benefits for conditions like Parkinson’s disease .

Mechanism of Action

The mechanism of action of 5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Substituents

a) 5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid

- Structure : Replaces the ethylfuran with a 2-ethoxyphenyl group.

- Synthesized via ester hydrolysis (e.g., ethyl to carboxylic acid conversion under basic conditions) .

- Activity: Not explicitly reported, but phenyl-substituted oxadiazoles are common in medicinal chemistry for target binding.

b) 5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid

- Structure : Substitutes ethylfuran with a chlorothiophene.

- Properties : Increased lipophilicity due to the chlorine atom and sulfur-containing thiophene, likely reducing water solubility. Molecular formula: C₇H₃ClN₂O₃S .

- Activity : Chlorothiophenes are often used to enhance membrane permeability in drug design.

c) 5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic Acid

- Structure : Structural isomer with the ethyl group on the furan-3-position instead of furan-4.

- Properties : Molecular formula C₉H₈N₂O₄; slight differences in substituent positioning may alter electronic distribution and steric effects .

- Synthesis : Likely follows similar ester hydrolysis protocols (e.g., KOH-mediated de-esterification) .

Analogues with Different Heterocyclic Cores

a) 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic Acid

- Structure : Replaces 1,2,4-oxadiazole with a 1,2-oxazole (isoxazole) ring.

b) 5-(1-Ethyl-5-methylpyrazol-4-yl)-isoxazole-3-carboxylic Acid

- Structure : Combines pyrazole and isoxazole rings.

- Properties : Increased nitrogen content may enhance hydrogen-bonding capacity. Molecular formula: C₁₀H₁₁N₃O₃ .

a) 5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic Acid

- Structure : Substituted with a trifluoromethylphenyl group.

- Properties : High hydrophobicity (density: 1.518 g/cm³) and acidity (pKa ~2.68). Molecular formula: C₁₀H₅F₃N₂O₃ .

- Activity : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for improved bioavailability.

b) DNA Gyrase Inhibitors (e.g., dichloro-pyrrole derivatives)

- Structure : Substituted with dichloro-pyrrole-carboxamido groups.

- Activity : IC₅₀ of 1.2 µM against E. coli DNA gyrase, highlighting the role of electron-withdrawing substituents in enzyme inhibition .

Biological Activity

5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate hydrazides or carboxylic acids. The general reaction pathway includes:

- Formation of the oxadiazole ring : This is often achieved by cyclization reactions involving hydrazine derivatives.

- Carboxylation : The introduction of the carboxylic acid group can be done through various methods such as using carbon dioxide in the presence of a catalyst.

Antimicrobial Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For example, derivatives similar to 5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole have shown effectiveness against various bacterial strains including:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

In vitro studies have demonstrated that these compounds can inhibit bacterial growth at low concentrations, comparable to standard antibiotics like amoxicillin .

Anticancer Activity

Several studies have reported on the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to 5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves:

- Inhibition of cell proliferation : By disrupting key signaling pathways involved in cell cycle regulation.

- Induction of reactive oxygen species (ROS) : Leading to oxidative stress and subsequent cell death.

In particular, studies have highlighted that these compounds can exhibit cytotoxic effects against various cancer types including breast and lung cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Potential interactions with cellular receptors can alter signaling pathways leading to apoptosis or inhibition of bacterial growth.

Case Study 1: Antimicrobial Activity

A study published in MDPI evaluated various oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antimycobacterial activity with minimum inhibitory concentrations (MIC) significantly lower than traditional treatments .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole | 12 | Moderate |

| Standard (Isoniazid) | 0.5 | High |

Case Study 2: Anticancer Efficacy

In a separate investigation focused on anticancer properties, a series of oxadiazole derivatives were tested against human cancer cell lines. The study found that compounds similar to 5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole showed IC50 values in the low micromolar range against breast cancer cells .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole | 15 | Breast Cancer |

| Doxorubicin (Standard) | 0.1 | Breast Cancer |

Q & A

How can researchers optimize the synthesis of 5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid to improve yield and purity?

Advanced Research Focus : Optimization of reaction conditions (e.g., temperature, solvent systems, catalysts) is critical. For example, esterification and alkylation reactions (common in oxadiazole synthesis) may require microwave-assisted synthesis or flow chemistry to enhance efficiency . Purity can be improved via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography using silica gel gradients. Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants (e.g., nitrile oxides and carboxylic acid derivatives) can mitigate side reactions .

What advanced spectroscopic techniques are recommended for confirming the structural integrity of this compound, and how can conflicting data be resolved?

Basic Research Focus : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to assign protons and carbons. For example, the furan and oxadiazole rings produce distinct aromatic proton signals in the δ 6.5–8.0 ppm range . Advanced Resolution : Conflicting spectral data (e.g., unexpected splitting patterns) may arise from tautomerism or impurities. Cross-validate with 2D NMR (COSY, HSQC) and infrared (IR) spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

What methodological approaches are employed to evaluate the enzyme inhibitory potential of this compound, and how should contradictory results in literature be addressed?

Advanced Research Focus : Use enzyme inhibition assays (e.g., MAO-B or acetylcholinesterase) with IC₅₀ determination via fluorometric or colorimetric methods (e.g., Ellman’s reagent). For conflicting results, validate using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) and ensure consistent substrate concentrations and pH buffers . Control experiments with known inhibitors (e.g., selegiline for MAO-B) are essential to benchmark activity .

How can researchers determine the optimal solvent systems for in vitro biological testing, considering limited aqueous solubility?

Basic Research Focus : Perform solubility screening in DMSO, ethanol, or PEG-400, followed by dilution in assay buffers (e.g., PBS). Advanced Methodology : Use Hansen solubility parameters (HSPs) to identify co-solvents (e.g., cyclodextrins or surfactants like Tween-80) that enhance solubility without denaturing proteins. Dynamic light scattering (DLS) can monitor colloidal stability .

What accelerated stability testing protocols are recommended under varying pH and temperature conditions?

Advanced Research Focus : Conduct forced degradation studies:

- Thermal Stability : Incubate at 40–60°C for 4 weeks (ICH Q1A guidelines).

- Photostability : Expose to UV-Vis light (ICH Q1B).

- Hydrolytic Stability : Test in pH 1.2 (HCl), 7.4 (PBS), and 9.0 (borate buffer).

Monitor degradation via HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) and compare retention times to known impurities .

What chiral analysis methods are critical for characterizing stereoisomers, if applicable?

Advanced Research Focus : If stereocenters exist (e.g., in substituents), use chiral HPLC with amylose-based columns (Chiralpak AD-H) and polarimetric detection. For absolute configuration, perform X-ray crystallography or electronic circular dichroism (ECD) with computational simulations (TDDFT) .

How can molecular docking studies predict binding affinity with target enzymes, and what validation methods are essential?

Advanced Research Focus : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonding with oxadiazole nitrogen). Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) and correlate docking scores with experimental IC₅₀ values. Molecular dynamics (MD) simulations (50 ns) assess binding stability .

What in vitro models are recommended for assessing metabolic stability in hepatic systems?

Advanced Research Focus : Use liver microsomes (human or rat) with NADPH cofactor to measure intrinsic clearance. LC-MS/MS quantifies parent compound depletion. For phase II metabolism, supplement with UDP-glucuronic acid (UGT enzymes) .

What tiered testing strategies should be implemented for preliminary toxicological assessment?

Basic Research Focus : Start with cytotoxicity (MTT assay in HepG2 cells). Advanced Strategy : Proceed to genotoxicity (Ames test, micronucleus assay) and mitochondrial toxicity (Seahorse assay). For neurotoxicity, use SH-SY5Y cells and measure reactive oxygen species (ROS) .

What challenges arise in obtaining high-quality single crystals for X-ray diffraction, and how can they be mitigated?

Advanced Research Focus : Slow vapor diffusion (e.g., ether into dichloromethane solution) promotes crystal growth. If polymorphism occurs, screen solvents (e.g., methanol/acetone mixtures). For hygroscopic compounds, use inert-atmosphere gloveboxes during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.